1-(2-Bromo-4-methoxyphenyl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSRKRHXCIJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Aromatic Secondary Alcohols Research
Halogenated aromatic secondary alcohols are a class of compounds that have garnered significant interest in synthetic and medicinal chemistry. The presence of a halogen atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. Brominated phenols and their derivatives, in particular, are recognized as important building blocks for a range of synthetic targets, including pharmaceuticals. mdpi.com
Research in this area often focuses on the selective functionalization of the aromatic ring and the stereoselective synthesis of the secondary alcohol. The development of catalytic methods for the asymmetric reduction of the corresponding ketones is a key area of investigation, aiming to produce enantiomerically pure alcohols which are crucial for the synthesis of chiral drugs and other biologically active compounds. The interplay between the hydroxyl group and the halogen substituent can also influence the reactivity and selectivity of reactions at other positions of the molecule.
Significance of Methoxy Substitution in Phenylethanol Derivatives
The methoxy (B1213986) group (-OCH3) at the para-position of the phenyl ring in 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol plays a crucial role in modulating the electronic properties of the molecule. The methoxy group is generally considered an electron-donating group due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic ring via the resonance effect. stackexchange.comlibretexts.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. vaia.com
Strategic Role of the Bromine Atom in Organohalogen Chemistry
The bromine atom in 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a key functional group that imparts significant synthetic utility to the molecule. As a halogen, bromine is a good leaving group in nucleophilic substitution reactions. More importantly, the carbon-bromine bond provides a site for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Organohalogen compounds, particularly aryl bromides, are common precursors for organometallic reagents, such as Grignard reagents and organolithium compounds, through metal-halogen exchange. researchgate.net These reagents are then able to react with a variety of electrophiles. Furthermore, the bromine atom is an excellent participant in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various functional groups containing nitrogen, oxygen, or sulfur. The use of phenacyl bromide and its analogs as versatile intermediates highlights the importance of the bromo-keto/alcohol moiety in the synthesis of heterocyclic compounds. researchgate.net The position of the bromine atom ortho to the secondary alcohol group and meta to the methoxy (B1213986) group can also influence its reactivity due to steric and electronic effects.
Overview of Research Trajectories for Aryl Ethanols
Reduction of 2-Bromo-1-(4-methoxyphenyl)ethanone Precursor
A primary and widely utilized method for synthesizing this compound is through the reduction of its corresponding ketone, 2-Bromo-1-(4-methoxyphenyl)ethanone. nist.govnih.gov This ketone precursor, a white to off-white crystalline solid, is characterized by the presence of a carbonyl group adjacent to the aromatic ring. solubilityofthings.com The synthesis of this precursor can be achieved by reacting 4-methoxyacetophenone with cupric bromide. nih.govnih.gov The core of this synthetic route lies in the conversion of the ketone's carbonyl group into a hydroxyl group, a fundamental transformation in organic chemistry.
Catalytic Hydrogenation Approaches for Carbonyl Reduction
Catalytic hydrogenation represents a clean and efficient method for the reduction of carbonyl compounds. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While specific studies detailing the catalytic hydrogenation of 2-Bromo-1-(4-methoxyphenyl)ethanone are not prevalent in the provided results, the general principles of frustrated Lewis pair (FLP) chemistry can be applied. researchgate.net FLPs, often composed of a bulky Lewis acid and a Lewis base, can activate H₂ and facilitate its addition across the carbonyl double bond. researchgate.net The reaction mechanism involves a cooperative hydrogen transfer, where a hydride attacks the electrophilic carbonyl carbon and a proton is transferred to the carbonyl oxygen. researchgate.net Various metal catalysts, such as those based on palladium, platinum, or rhodium, are commonly employed for such transformations, often supported on carbon to increase surface area and efficiency.
Table 1: General Catalysts for Carbonyl Hydrogenation
| Catalyst System | Description |
|---|---|
| Pd/C | Palladium on carbon, a versatile and common hydrogenation catalyst. |
| PtO₂ (Adams' catalyst) | Platinum dioxide, effective for hydrogenating various functional groups. |
| Raney Nickel | A finely divided nickel catalyst, used for hydrogenating unsaturated compounds. |
Application of Metal Hydride Reducing Agents
Metal hydride reagents are a cornerstone of carbonyl reduction in synthetic organic chemistry due to their high efficiency and selectivity. The reduction of 2-Bromo-1-(4-methoxyphenyl)ethanone to this compound is readily achieved using these reagents.
Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol is a common choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic bromine atom. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent workup with water or a mild acid protonates the alkoxide to yield the final alcohol product.
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used. However, its high reactivity requires anhydrous conditions and careful handling. It will readily reduce the ketone, but its lack of selectivity makes sodium borohydride a more common and safer choice for this specific transformation.
Table 2: Comparison of Metal Hydride Reducing Agents for Ketone Reduction
| Reagent | Formula | Solvent | Reactivity | Selectivity |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild | High (Ketones, Aldehydes) |
Organometallic Additions to Substituted Benzaldehydes
An alternative synthetic strategy involves the construction of the carbon skeleton through the reaction of an organometallic reagent with a substituted benzaldehyde. For the synthesis of this compound, the starting material would be 2-Bromo-4-methoxybenzaldehyde. sigmaaldrich.combldpharm.com This method forms the crucial carbon-carbon bond of the ethyl alcohol side chain.
Grignard Reactions with 2-Bromo-4-methoxybenzaldehyde
The Grignard reaction is a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. wisc.edu The synthesis of this compound can be accomplished by treating 2-Bromo-4-methoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). libretexts.org
The reaction mechanism involves the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. wisc.edulibretexts.org This addition breaks the carbonyl π-bond, creating a magnesium alkoxide intermediate. A subsequent acidic workup step is required to protonate the alkoxide, yielding the desired secondary alcohol, this compound. wisc.edu The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org
Lithium Reagent-Mediated Transformations
Similar to Grignard reagents, organolithium reagents are potent nucleophiles used in organic synthesis. Methyllithium (CH₃Li) can be used as an alternative to methylmagnesium bromide for the transformation of 2-Bromo-4-methoxybenzaldehyde into the target alcohol. The reaction proceeds via a similar mechanism of nucleophilic addition to the carbonyl group. The highly polarized carbon-lithium bond provides a nucleophilic methyl group that attacks the aldehyde. An acidic workup is also necessary to protonate the resulting lithium alkoxide intermediate to afford this compound. Organolithium reagents are generally more reactive than their Grignard counterparts, necessitating strict anhydrous conditions and low temperatures to control the reaction.
Advanced Multi-step Synthetic Sequences
Complex organic molecules are often synthesized through multi-step reaction sequences where the product of one reaction becomes the starting material for the next. udel.edulibretexts.org This approach allows for the assembly of intricate structures from simpler, commercially available precursors. vapourtec.comyoutube.com The synthesis of this compound can be embedded within such a sequence.
For instance, the precursor 2-Bromo-4-methoxybenzaldehyde is not always readily available and may need to be synthesized. A documented multi-step process starts from 1,4-dibromo-2-fluorobenzene. google.com This route involves a selective metal-halogen exchange followed by formylation to produce 2-fluoro-4-bromobenzaldehyde. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with methanol in the presence of a base like potassium carbonate to replace the fluorine atom with a methoxy (B1213986) group, yielding 2-Bromo-4-methoxybenzaldehyde. google.com This aldehyde can then be converted to this compound using the organometallic addition methods described previously. Such multi-step syntheses provide flexibility and control in accessing complex target molecules. vapourtec.com
Strategies Involving Regioselective Bromination of Methoxyacetophenones
A critical step in the synthesis is the regioselective bromination of the aromatic ring of 4-methoxyacetophenone. The methoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles like bromine will preferentially add to the positions ortho (adjacent) or para (opposite) to it. Since the para position is already occupied by the acetyl group, bromination is directed to one of the ortho positions (C2 or C6). The challenge lies in achieving this ring bromination without promoting bromination at the alpha-carbon of the acetyl group.
One effective method involves the reaction of 4-methoxyacetophenone with cupric bromide (CuBr₂). nih.gov In this procedure, the starting ketone is refluxed with cupric bromide in a solvent such as ethyl acetate (B1210297), leading to the formation of 2-bromo-1-(4-methoxyphenyl)ethanone. nih.govresearchgate.net This method is advantageous for its selectivity towards aromatic bromination.
| Starting Material | Reagent | Solvent | Condition | Product |
| 4-Methoxyacetophenone | Cupric Bromide (CuBr₂) | Ethyl Acetate | Reflux | 2-Bromo-1-(4-methoxyphenyl)ethanone |
This table illustrates a common method for the regioselective bromination of 4-methoxyacetophenone.
Alternative synthesis strategies aim to use more environmentally friendly and safer reagents. google.com Some methods employ an oxidant, such as bromate (B103136) or diiodo pentoxide, in the presence of a bromide source. google.com These reactions can exhibit good regioselectivity for the aromatic ring, avoiding the common side reaction of alpha-bromination often seen with reagents like N-bromosuccinimide (NBS) or liquid bromine under certain conditions. google.com
Functional Group Interconversions Leading to the Ethan-1-ol Moiety
With the successful synthesis of the 2-bromo-1-(4-methoxyphenyl)ethanone intermediate, the next stage involves a functional group interconversion. Specifically, the carbonyl group (ketone) of the intermediate must be reduced to a hydroxyl group (secondary alcohol) to yield the target compound, this compound. ub.eduvanderbilt.edu
This transformation is a standard reduction reaction in organic synthesis. Common and effective reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol or ethanol, making the reaction setup and workup simpler. The ketone intermediate is typically dissolved in an appropriate solvent, and the reducing agent is added, often at room temperature, until the reaction is complete.
| Starting Material | Typical Reagent | Typical Solvent | Product |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |
This table shows the functional group interconversion from a ketone to the target secondary alcohol.
One-Pot Synthesis Strategies
One-pot synthesis represents an advanced strategy aimed at improving efficiency, reducing waste, and saving time by performing multiple reaction steps in a single reaction vessel without isolating the intermediate products. researchgate.net For the synthesis of this compound, a one-pot approach would involve the initial regioselective bromination of 4-methoxyacetophenone, followed by the in-situ reduction of the resulting 2-bromo-1-(4-methoxyphenyl)ethanone intermediate. ub.eduvanderbilt.edu
While specific documented one-pot procedures for this exact molecule are not widely reported, the strategy is chemically feasible. Such a procedure would commence with the bromination of 4-methoxyacetophenone as described previously. Upon completion of the bromination step (which can be monitored by techniques like Thin Layer Chromatography, TLC), the reducing agent, such as sodium borohydride, would be carefully introduced directly into the same reaction mixture. This would initiate the reduction of the newly formed ketone to the desired alcohol, completing the synthesis in a single pot. This tandem approach streamlines the entire process from the starting acetophenone (B1666503) to the final alcohol product.
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched or pure compounds. For this compound, the primary strategies revolve around the stereoselective reduction of its prochiral ketone precursor, 2-bromo-4-methoxyacetophenone.
Enantioselective Reduction of Prochiral Ketone Precursors
The most direct approach to chiral this compound is the enantioselective reduction of 2-bromo-4-methoxyacetophenone. This transformation can be achieved using various chiral reducing agents or catalyst systems that differentiate between the two enantiotopic faces of the carbonyl group.
One common method involves the use of chiral borane reagents. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a stoichiometric borane source, is a powerful tool for the asymmetric reduction of prochiral ketones. researchgate.netwikipedia.org The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess. The predictability and high enantioselectivities achievable with the CBS catalyst make it a valuable method for this transformation. wikipedia.org
Asymmetric transfer hydrogenation is another widely used technique. mdpi.com This method typically involves a transition metal catalyst, such as ruthenium or rhodium, coordinated to a chiral ligand. mdpi.comsigmaaldrich.com The hydrogen source is often an inexpensive and easy-to-handle molecule like isopropanol (B130326) or formic acid. The chiral catalyst facilitates the stereoselective transfer of hydrogen to the ketone, yielding the chiral alcohol with high enantiomeric excess. mdpi.com
Chiral Catalyst Development for Alcohol Formation
The development of effective chiral catalysts is central to the enantioselective synthesis of this compound. Chiral oxazaborolidines, as used in the CBS reduction, are a prominent class of catalysts for the asymmetric reduction of ketones. nih.govresearchgate.netnih.gov These catalysts are typically derived from chiral amino alcohols, and their steric and electronic properties can be fine-tuned to optimize enantioselectivity for a specific substrate. researchgate.net
The general mechanism of the CBS reduction involves the formation of a catalyst-borane complex. The ketone then coordinates to the boron atom of the catalyst in a way that minimizes steric interactions between the ketone's substituents and the catalyst's chiral framework. This coordination geometry dictates the trajectory of the hydride transfer from the borane to the carbonyl carbon, resulting in a highly enantioselective reduction. wikipedia.orgnih.gov
Beyond oxazaborolidines, significant research has focused on the development of transition metal-based catalysts for asymmetric hydrogenation and transfer hydrogenation. sigmaaldrich.com Chiral ligands, often containing phosphorus or nitrogen donor atoms, are used to create a chiral environment around the metal center. These catalysts have demonstrated high efficiency and enantioselectivity for the reduction of a wide range of ketones.
Biocatalytic Strategies for Enantioselective Transformations
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. researchgate.net Enzymes, particularly oxidoreductases from microorganisms like baker's yeast (Saccharomyces cerevisiae), are capable of reducing ketones to alcohols with excellent enantioselectivity. acs.orgrsc.org
The use of whole-cell biocatalysts, such as baker's yeast, is often advantageous due to the in-situ regeneration of necessary cofactors like NADPH. researchgate.net The enzymatic reduction of substituted acetophenones has been widely studied, and these methods can be applied to the synthesis of this compound. nih.govresearchgate.net The outcome of the bioreduction, including the yield and enantiomeric excess, can be influenced by reaction conditions such as temperature, pH, and the presence of co-solvents.
Isolated enzymes, or ketoreductases, can also be employed for more controlled and potentially more efficient transformations. These enzymes often exhibit high substrate specificity and enantioselectivity. acs.org The choice of the specific enzyme or microorganism is critical, as different biocatalysts can exhibit different stereopreferences, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the target alcohol.
Diastereoselective Synthetic Routes to Substituted Ethanols
In cases where additional stereocenters are present in the molecule, diastereoselective synthesis becomes crucial. While this compound itself does not have a second stereocenter, synthetic routes that involve this compound as an intermediate may require the diastereoselective formation of new stereocenters relative to the existing one.
One common strategy for achieving diastereoselectivity is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. For example, if this compound were to be used in an aldol (B89426) reaction, it could first be converted to a chiral ester or ether, where the chiral auxiliary would bias the approach of the enolate to the electrophile, leading to the formation of one diastereomer in excess.
Substrate-controlled diastereoselective reactions are another important approach. In this strategy, the existing stereocenter in the molecule influences the stereochemical outcome of a new stereocenter's formation. For instance, the reduction of a ketone containing a nearby stereocenter can be highly diastereoselective due to steric hindrance or chelation control. youtube.com In the context of synthesizing more complex molecules from this compound, the stereocenter at the carbinol carbon can direct the stereochemistry of subsequent reactions.
Methodologies for Chiral Purity Assessment in Research Contexts
The determination of the enantiomeric excess (ee) of a chiral compound is essential to evaluate the success of an asymmetric synthesis. Several analytical techniques are commonly used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used methods for separating and quantifying enantiomers. chromatographyonline.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately determined. researchgate.netnih.gov A variety of CSPs are commercially available, allowing for the separation of a wide range of chiral compounds. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another valuable tool for determining enantiomeric purity. researchgate.net Since enantiomers have identical NMR spectra in an achiral environment, a chiral resolving agent is typically used to differentiate them. This can be achieved in several ways:
Chiral Derivatizing Agents: The chiral alcohol is reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomeric esters. nih.gov Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the integration of corresponding signals to determine the enantiomeric excess. researchgate.net
Chiral Solvating Agents: A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of the analyte. This can lead to the separation of signals for the two enantiomers in the NMR spectrum. researchgate.net
Chiral Shift Reagents: Lanthanide-based chiral shift reagents can also be used to induce chemical shift differences between the signals of the two enantiomers. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms in this compound can be established.
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The aliphatic region would contain signals for the methine (CH), methyl (CH₃), and hydroxyl (OH) protons of the ethanol side chain, along with the characteristic singlet for the methoxy (OCH₃) group protons.
Based on the structure and known effects of substituents, the expected chemical shifts (δ) and multiplicities are as follows:
A doublet for the methyl group (CH ₃) adjacent to the chiral methine center.
A quartet for the methine proton (-CH OH) due to coupling with the adjacent methyl protons.
A singlet for the three protons of the methoxy group (-OCH ₃).
A broad singlet for the hydroxyl proton (-OH ), which may or may not be visible depending on the solvent and concentration.
Three distinct signals in the aromatic region corresponding to the protons on the benzene ring, with their splitting patterns determined by ortho- and meta-coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH ₃ | ~1.4-1.6 | Doublet (d) | ~6-7 |
| -OH | Variable (Broad Singlet) | Broad Singlet (br s) | N/A |
| -OCH ₃ | ~3.8 | Singlet (s) | N/A |
| -CH OH | ~5.0-5.2 | Quartet (q) | ~6-7 |
| Aromatic CH | ~6.8-7.6 | Multiplet (m) | Various |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon atom.
The expected signals include:
Two signals in the aliphatic region for the methyl and methine carbons.
One signal for the methoxy carbon.
Six signals in the aromatic/olefinic region for the six carbons of the benzene ring. The carbons directly bonded to the bromine, oxygen, and the ethanol side chain (ipso-carbons) will have characteristic shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ | ~24-26 |
| -OC H₃ | ~55-56 |
| -C HOH | ~69-71 |
| C -Br | ~112-114 |
| Aromatic C H | ~115-132 |
| Aromatic C -O | ~158-160 |
| Aromatic C -CH(OH)CH₃ | ~140-143 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.
To confirm the assignments from 1D NMR and piece together the molecular structure, 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methine proton (-CHOH) and the adjacent methyl protons (-CH₃), confirming the ethanol side chain. Correlations between the aromatic protons would help delineate their positions relative to one another. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the methoxy carbon and the aliphatic carbons. youtube.comyoutube.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3200-3600 | Broad, Strong |
| C-H Stretch | Aromatic | 3000-3100 | Medium |
| C-H Stretch | Aliphatic (sp³) | 2850-3000 | Medium |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Weak |
| C-O Stretch | Alcohol & Ether | 1050-1250 | Strong |
| C-Br Stretch | Aryl Halide | 500-600 | Medium to Strong |
The most prominent features would be the broad O-H stretching band confirming the alcohol, and strong C-O stretching bands associated with both the alcohol and the methoxy ether group.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The compound this compound has a molecular formula of C₉H₁₁BrO₂ and a monoisotopic mass of approximately 229.99 Da. uni.lu
A key feature in the mass spectrum would be the presence of two peaks for the molecular ion (M⁺) at m/z values of approximately 230 and 232. savemyexams.com This isotopic signature, known as the M+2 peak, arises from the nearly equal natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, and is definitive proof of the presence of one bromine atom in the molecule. savemyexams.comlibretexts.org
Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org
Alpha-Cleavage: Breakage of the bond between the carbinol carbon and the methyl group would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a prominent ion at m/z 215/217.
Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion would produce a fragment at m/z 212/214.
Benzylic Cation Formation: A major fragmentation would likely involve the cleavage of the C-C bond of the side chain to form a stable 4-methoxy-2-bromobenzyl-type cation or related fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (⁷⁹Br/⁸¹Br) | Fragment Ion | Fragmentation Pathway |
| 230 / 232 | [C₉H₁₁BrO₂]⁺ | Molecular Ion (M⁺) |
| 215 / 217 | [M - CH₃]⁺ | Alpha-cleavage |
| 212 / 214 | [M - H₂O]⁺ | Dehydration |
| 187 / 189 | [C₇H₆BrO]⁺ | Cleavage of ethyl group |
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction (XRD) is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com
Computational Investigations of 1 2 Bromo 4 Methoxyphenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the geometry to find the conformation with the lowest electronic energy. For 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol, this involves finding the optimal bond lengths, bond angles, and dihedral angles.
A conformational analysis would be performed to identify the most stable isomer, or conformer. This is particularly important due to the rotational freedom around the single bonds, such as the bond connecting the ethanol (B145695) side chain to the phenyl ring and the C-O bond of the methoxy (B1213986) group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped to locate the global energy minimum, which corresponds to the most populated conformation of the molecule at equilibrium. Studies on similar aromatic compounds have successfully used DFT methods like B3LYP with a 6-311++G(d,p) basis set for accurate geometry predictions. mdpi.com
The optimized structure would provide precise data on the spatial arrangement of the bromo, methoxy, and hydroxyl functional groups on the phenyl ethanol scaffold.
Table 1: Key Geometric Parameters Determined by DFT Optimization
| Parameter | Description | Significance |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-O, C-Br, O-H). | Defines the core structure and can indicate bond strength. |
| Bond Angles | The angle formed between three connected atoms (e.g., C-C-O, C-C-C). | Determines the local shape and steric arrangement around an atom. |
| Dihedral Angles | The angle between two planes, defined by four atoms. | Describes the conformation and rotation around single bonds, crucial for identifying stable conformers. |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs).
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, which has significant π-character. The LUMO is anticipated to be an antibonding π* orbital, also distributed over the aromatic system.
Table 2: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Formula | Significance |
| HOMO Energy | EHOMO | Related to the molecule's ability to donate an electron. |
| LUMO Energy | ELUMO | Related to the molecule's ability to accept an electron. |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |
DFT calculations can predict the harmonic vibrational frequencies of a molecule in its ground state. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed using Infrared (IR) and Raman spectroscopy.
By simulating the vibrational spectrum, each calculated frequency can be assigned to a specific motion of the atoms, such as the stretching of a C-H bond, the bending of a C-O-H angle, or the breathing mode of the aromatic ring. This theoretical assignment is invaluable for interpreting and validating experimental spectra. For instance, the characteristic O-H stretching vibration of the alcohol group, the C-O stretching of the methoxy group, and the vibrations of the substituted benzene (B151609) ring can be precisely identified. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of ground-state DFT and is highly effective for simulating electronic absorption spectra, such as UV-Visible spectra.
TD-DFT calculations yield several key pieces of information, including the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. The excitation energy corresponds to the energy required to promote an electron from an occupied orbital to a virtual orbital, which relates to the wavelength of light absorbed. The oscillator strength is a theoretical measure of the intensity of this absorption. By analyzing the orbitals involved, each transition can be characterized, for example, as a π → π* or n → π* transition. For this compound, the lowest energy transitions are expected to be π → π* in nature, originating from the aromatic ring.
Table 3: Typical Output of a TD-DFT Calculation
| Parameter | Symbol | Description |
| Excitation Energy | ΔE | The energy difference between the ground and excited state, often given in electronvolts (eV). |
| Absorption Wavelength | λ | The wavelength of light corresponding to the excitation energy, typically in nanometers (nm). |
| Oscillator Strength | f | A dimensionless quantity indicating the theoretical probability and intensity of an electronic transition. |
| Transition Character | e.g., HOMO → LUMO | Identifies the main molecular orbitals involved in the electronic excitation. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites within a molecule. mdpi.com It plots the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions.
The standard color scheme is as follows:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would likely show regions of high negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), identifying it as the primary site for hydrogen bonding and interaction with nucleophiles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, such as bonds and lone pairs. It is a powerful method for studying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions.
The analysis focuses on interactions between filled "donor" NBOs (e.g., bonding orbitals, lone pairs) and empty "acceptor" NBOs (e.g., antibonding orbitals). The stability and charge transfer associated with these interactions are evaluated using second-order perturbation theory. The stabilization energy, E(2), quantifies the strength of the delocalization; a larger E(2) value indicates a more significant interaction.
Table 4: Illustrative NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| Lone Pair of O (hydroxyl) | π* (C-C) of Phenyl Ring | Calculated Value | n → π* Hyperconjugation |
| Lone Pair of O (methoxy) | π* (C-C) of Phenyl Ring | Calculated Value | n → π* Hyperconjugation |
| σ (C-H) | σ* (C-C) | Calculated Value | σ → σ* Hyperconjugation |
| Note: E(2) values are placeholders for results that would be obtained from a specific NBO calculation. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The surface is defined by the points where the electron density contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal.
For related bromo- and methoxy-substituted organic compounds, Hirshfeld analyses have revealed the significant roles of various interactions. nih.govvensel.org Commonly observed interactions include hydrogen bonding (O–H···O, C–H···O), halogen bonding (C–Br···O), and van der Waals forces (H···H, C···H, and C···C contacts). nih.govresearchgate.netnih.gov The percentage contributions of these interactions to the total Hirshfeld surface area allow for a detailed comparison of the packing motifs in different crystalline solids. vensel.orgresearchgate.net While a specific crystallographic and Hirshfeld surface analysis study for this compound was not found in the search results, a hypothetical analysis would likely reveal significant contributions from H···H, C···H/H···C, and O···H/H···O interactions, which are common in organic molecules. nih.govvensel.org The presence of the bromine atom would also introduce Br···H and potentially Br···O or Br···C contacts.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Intermolecular Contact | Hypothetical Percentage Contribution (%) |
| H···H | Data not available in search results |
| C···H/H···C | Data not available in search results |
| O···H/H···O | Data not available in search results |
| Br···H/H···Br | Data not available in search results |
| Br···C/C···Br | Data not available in search results |
| C···C | Data not available in search results |
| Other | Data not available in search results |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic structure and reactivity of molecules. nih.govopenaccesspub.org These calculations provide a set of electronic properties known as quantum chemical descriptors, which are essential for predicting how a molecule will behave in a chemical reaction.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.
From these fundamental energies, several reactivity indices can be derived:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These descriptors help in understanding the global reactivity of a molecule. openaccesspub.org For this compound, no specific published DFT studies providing these values were identified in the search results. However, calculations on similar molecules show how these parameters are used to predict reactivity. nih.govopenaccesspub.org The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. nih.gov
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Symbol | Formula | Value |
| HOMO Energy | EHOMO | - | Data not available in search results |
| LUMO Energy | ELUMO | - | Data not available in search results |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available in search results |
| Ionization Potential | I | -EHOMO | Data not available in search results |
| Electron Affinity | A | -ELUMO | Data not available in search results |
| Electronegativity | χ | (I + A) / 2 | Data not available in search results |
| Chemical Hardness | η | (I - A) / 2 | Data not available in search results |
| Chemical Softness | S | 1 / 2η | Data not available in search results |
| Electrophilicity Index | ω | χ² / 2η | Data not available in search results |
Reactivity and Transformation Pathways of 1 2 Bromo 4 Methoxyphenyl Ethan 1 Ol
Oxidation Reactions of the Secondary Alcohol Functionality
The secondary alcohol group in 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol can be readily oxidized to the corresponding ketone, 1-(2-Bromo-4-methoxyphenyl)ethan-1-one. uni.lu This transformation is a fundamental process in organic synthesis, allowing for the interconversion of functional groups. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions, scale, and tolerance of other functional groups.
Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-chromium-based methods such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane (DMP) oxidation. These methods are generally high-yielding and proceed under conditions that leave the aryl bromide and methoxy (B1213986) groups intact.
The resulting product, 1-(2-bromo-4-methoxyphenyl)ethanone (B1278590), is an important intermediate for further synthetic manipulations, such as the synthesis of thiazole-substituted hydrazones. researchgate.net
Table 1: Oxidation of this compound
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| This compound | PCC, CH₂Cl₂ | 1-(2-Bromo-4-methoxyphenyl)ethan-1-one |
| This compound | DMP, CH₂Cl₂ | 1-(2-Bromo-4-methoxyphenyl)ethan-1-one |
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the aromatic ring is a key functional group that enables carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. arkat-usa.org The aryl bromide moiety of this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl substituents onto the aromatic ring, all while preserving the secondary alcohol functionality. libretexts.orgchemspider.com
Table 2: Representative Suzuki-Miyaura Reactions
| Aryl Bromide | Boronic Acid | Catalyst/Base | Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(4-Methoxy-[1,1'-biphenyl]-2-yl)ethan-1-ol |
| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1-(4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)ethan-1-ol |
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically yielding a substituted alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction allows for the introduction of vinyl groups onto the aromatic ring. For example, coupling with styrene (B11656) would yield a stilbene (B7821643) derivative, while coupling with an acrylate (B77674) ester would introduce an acrylate moiety. nih.gov
The Negishi coupling utilizes an organozinc reagent as the coupling partner with the aryl bromide. This reaction is known for its high functional group tolerance and reactivity, enabling the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds.
Copper-Mediated Arylation and Amination Reactions
The Ullmann condensation is a classical copper-mediated reaction that can be used to form carbon-oxygen or carbon-nitrogen bonds at the aryl bromide position. While requiring harsher conditions (higher temperatures) than many palladium-catalyzed reactions, it remains a useful method for specific transformations.
Copper-mediated arylation (an Ullmann condensation) would involve coupling this compound with a phenol (B47542) or an alcohol in the presence of a copper catalyst and a base to form a diaryl ether.
Copper-mediated amination (a Buchwald-Hartwig or Ullmann-type reaction) involves reacting the aryl bromide with a primary or secondary amine, using a copper catalyst, to produce N-arylated products.
Transformations of the Hydroxyl Group
The secondary hydroxyl group is another key site for functionalization, allowing for the formation of esters, ethers, and alkenes.
Esterification and Etherification Reactions
Esterification of the secondary alcohol can be readily achieved by reacting it with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine), or with a carboxylic acid under acidic catalysis (Fischer esterification). This reaction yields the corresponding ester derivative, which can be useful as a protecting group or to modify the compound's biological activity.
Etherification can be accomplished through several methods. The classical Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, modern photoredox catalysis methods can generate alkoxy radicals from alcohols for use in C-H functionalization to form ethers under mild conditions. acs.org
Table 3: Representative Hydroxyl Group Transformations
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | 1-(2-Bromo-4-methoxyphenyl)ethyl acetate (B1210297) |
Dehydration Reactions to Alkene Derivatives
The secondary alcohol can undergo acid-catalyzed dehydration to eliminate a molecule of water and form an alkene. This reaction typically involves heating the alcohol with a strong acid such as sulfuric acid or phosphoric acid. The product of this elimination would be the corresponding styrene derivative, 1-bromo-5-methoxy-2-vinylbenzene. This transformation provides a route to vinylarenes, which are valuable monomers and synthetic intermediates. The in-situ generation of this alkene could also be followed by a tandem Heck reaction if an aryl halide and palladium catalyst are present. nih.gov
Electrophilic Aromatic Substitution on the Brominated Methoxyphenyl Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. stackexchange.com The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the substituents already present. eduncle.comlatech.edu In the case of this compound, the aromatic ring bears three substituents: a 1-hydroxyethyl group, a bromo group, and a methoxy group.
The directing effects of these groups are as follows:
Methoxy group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho, para-director. organicchemistrytutor.comyoutube.com
Bromo group (-Br): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). latech.edulibretexts.org
1-Hydroxyethyl group (-CH(OH)CH₃): This alkyl alcohol group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the oxygen atom, and it acts as an ortho, para-director.
The positions on the aromatic ring available for substitution are C3, C5, and C6. The combined influence of the three substituents determines the most probable site of electrophilic attack. The potent activating and directing effect of the methoxy group at C4 is the dominant factor, strongly favoring substitution at its ortho positions, C3 and C5. organicchemistrytutor.com
Position C5: This position is activated by the para-directing 1-hydroxyethyl group and the strongly directing ortho effect of the methoxy group.
Position C3: This position is activated by the ortho effect of the methoxy group but is sterically hindered by the adjacent bromo and 1-hydroxyethyl groups.
Position C6: This position is activated by the ortho effect of the 1-hydroxyethyl group and the para effect of the bromo group.
Considering these factors, the C5 position is the most electronically activated and sterically accessible site for electrophilic attack. Therefore, electrophilic substitution reactions are predicted to yield predominantly the 5-substituted product.
Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile (E⁺) | Reagents | Predicted Major Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-(2-Bromo-4-methoxy-5-nitrophenyl)ethan-1-ol |
| Bromination | Br⁺ | Br₂, FeBr₃ | 1-(2,5-Dibromo-4-methoxyphenyl)ethan-1-ol |
| Chlorination | Cl⁺ | Cl₂, AlCl₃ | 1-(2-Bromo-5-chloro-4-methoxyphenyl)ethan-1-ol |
| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | 1-(2-Bromo-5-alkyl-4-methoxyphenyl)ethan-1-ol |
| Friedel-Crafts Acylation | RC(O)⁺ | RCOCl, AlCl₃ | 1-(5-Acyl-2-bromo-4-methoxyphenyl)ethan-1-ol |
Rearrangement Reactions
The structure of this compound, particularly the secondary benzylic alcohol moiety, allows for several potential rearrangement pathways, typically under acidic conditions or after initial transformation.
Acid-Catalyzed Dehydration and Rearrangement: Treatment of the alcohol with a strong acid can lead to protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary benzylic carbocation. While this carbocation can lead to an elimination product (a styrene derivative), it could also potentially undergo rearrangement. However, a more extensively studied rearrangement pathway for similar structures involves the oxidation of the alcohol to a ketone followed by a Baeyer-Villiger rearrangement.
Baeyer-Villiger Rearrangement: This reaction involves the oxidation of a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). adichemistry.com If this compound is first oxidized to its corresponding ketone, 1-(2-bromo-4-methoxyphenyl)ethanone , this ketone can then undergo a Baeyer-Villiger rearrangement.
The key step in this rearrangement is the migration of a group from the carbonyl carbon to the adjacent oxygen atom. The migratory aptitude of different groups generally follows the order: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. stackexchange.com For substituted aryl groups, those with electron-donating groups migrate more readily. adichemistry.com
In the case of 1-(2-bromo-4-methoxyphenyl)ethanone, the two potential migrating groups are the 2-bromo-4-methoxyphenyl group and the methyl group . The aryl group has a significantly higher migratory aptitude than the methyl group. ox.ac.uk Therefore, the 2-bromo-4-methoxyphenyl group is expected to migrate, leading to the formation of an acetate ester.
Interactive Data Table: Predicted Rearrangement Pathway via Baeyer-Villiger Oxidation
| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |
| 1 | Oxidation | This compound | PCC or other mild oxidant | 1-(2-Bromo-4-methoxyphenyl)ethanone |
| 2 | Baeyer-Villiger Rearrangement | 1-(2-Bromo-4-methoxyphenyl)ethanone | m-CPBA or other peroxy acid | 2-Bromo-4-methoxyphenyl acetate |
Pinacol-Type Rearrangements: The classic Pinacol rearrangement involves the transformation of a 1,2-diol (a pinacol) into a ketone under acidic conditions. chem-station.comwikipedia.orgmasterorganicchemistry.com This reaction proceeds through the formation of a carbocation followed by a 1,2-alkyl or 1,2-aryl shift. While this compound is not a 1,2-diol itself, a related semi-pinacol rearrangement could be envisaged if the hydroxyl group is first converted into a better leaving group (e.g., a tosylate) and a nucleophile induces the rearrangement. However, this is a less direct pathway compared to the Baeyer-Villiger rearrangement of the corresponding ketone.
Mechanistic Studies of Reactions Involving 1 2 Bromo 4 Methoxyphenyl Ethan 1 Ol
Elucidation of Catalytic Cycle Pathways
The most common and synthetically important reaction involving 1-(2-bromo-4-methoxyphenyl)ethan-1-ol is its formation through the asymmetric reduction of the corresponding ketone, 2-bromo-4-methoxyacetophenone. A prominent method for this transformation is catalytic asymmetric transfer hydrogenation (ATH). nih.gov The catalytic cycle for ATH, typically employing a ruthenium or manganese complex with a chiral diamine ligand, is a well-studied process.
A plausible catalytic cycle for the formation of this compound via ATH is initiated by the reaction of the metal pre-catalyst with a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to generate the active metal-hydride species. nih.gov The ketone, 2-bromo-4-methoxyacetophenone, then coordinates to this chiral metal-hydride complex. This is followed by the key enantio-determining step: the transfer of the hydride ion to the carbonyl carbon of the ketone. The stereochemistry of the resulting alcohol is dictated by the facial selectivity imposed by the chiral ligand on the approach of the ketone to the metal center. After the hydride transfer, the resulting metal-alkoxide complex undergoes protonolysis with the hydrogen donor to release the product, this compound, and regenerate the active metal-hydride catalyst, thus completing the catalytic cycle. researchgate.net
The nature of the metal, the chiral ligand, and the reaction conditions can significantly influence the efficiency and stereoselectivity of the catalytic cycle. For instance, the use of different chiral ligands can lead to the selective formation of either the (R)- or (S)-enantiomer of the alcohol.
Kinetic Investigations and Rate Law Determination
Kinetic studies are instrumental in understanding the individual steps of a reaction mechanism and in determining the rate-determining step. For the synthesis of this compound via ATH of 2-bromo-4-methoxyacetophenone, a detailed kinetic investigation would involve monitoring the reaction progress under various concentrations of the substrate, catalyst, and hydrogen donor.
The general rate law for such a reaction can be expressed as:
Rate = k[Substrate]a[Catalyst]b[Hydrogen Donor]c
where 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders with respect to the substrate, catalyst, and hydrogen donor, respectively. By systematically varying the initial concentrations of each reactant and measuring the initial reaction rates, the values of these orders can be determined experimentally. This data provides insights into the composition of the transition state of the rate-determining step. For many ATH reactions of ketones, the reaction is first-order in both the catalyst and the substrate. nih.gov
A hypothetical set of initial rate data for the ATH of 2-bromo-4-methoxyacetophenone is presented in the table below to illustrate this process.
| Experiment | [2-bromo-4-methoxyacetophenone] (M) | [Catalyst] (M) | [Isopropanol] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.005 | 1.0 | 1.5 x 10-5 |
| 2 | 0.20 | 0.005 | 1.0 | 3.0 x 10-5 |
| 3 | 0.10 | 0.010 | 1.0 | 3.0 x 10-5 |
| 4 | 0.10 | 0.005 | 2.0 | 1.5 x 10-5 |
From this hypothetical data, one could deduce that the reaction is first-order with respect to both the ketone and the catalyst, and zero-order with respect to isopropanol, suggesting that the hydrogen donor is not involved in the rate-determining step in its bulk concentration.
Isotopic Labeling Studies to Probe Reaction Mechanisms
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of atoms throughout a chemical transformation. In the context of the formation of this compound, deuterium (B1214612) labeling can provide definitive evidence for the mechanism of hydride transfer. gla.ac.uk
For instance, if the ATH of 2-bromo-4-methoxyacetophenone is carried out using a deuterated hydrogen donor, such as isopropanol-d8 or deuterated formic acid, the position of the deuterium atom in the resulting alcohol product can be determined by techniques like NMR spectroscopy or mass spectrometry. If the reaction proceeds via the expected hydride transfer mechanism, the deuterium atom should be found exclusively on the carbinol carbon (the carbon bearing the hydroxyl group) of this compound.
Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to the rate with the non-deuterated substrate, can reveal whether a C-H (or C-D) bond is broken in the rate-determining step. iitd.ac.inacs.org For the reduction of acetophenones, a significant primary KIE (kH/kD > 1) would be expected if the hydride transfer from the metal catalyst to the ketone is the rate-limiting step. nih.gov
Computational Modeling of Transition States and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. diva-portal.org For reactions involving this compound, computational modeling can provide detailed three-dimensional structures and energies of reactants, intermediates, transition states, and products. researchgate.netyoutube.com
In the ATH of 2-bromo-4-methoxyacetophenone, DFT calculations can be used to model the entire catalytic cycle. This would involve optimizing the geometries of the chiral catalyst, the metal-hydride intermediate, the ketone-catalyst complex, the transition state for hydride transfer, and the metal-alkoxide product complex. The calculated energy barriers for the different possible stereochemical pathways can help to rationalize and predict the enantioselectivity observed experimentally. nih.gov For example, by comparing the energies of the transition states leading to the (R)- and (S)-alcohols, the preferred reaction pathway can be identified.
A hypothetical energy profile for the hydride transfer step is shown below:
| Species | Relative Energy (kcal/mol) |
| Reactant Complex (Ketone + Catalyst) | 0.0 |
| Transition State to (S)-alcohol | +15.2 |
| Transition State to (R)-alcohol | +17.5 |
| Product Complex ((S)-alcohol + Catalyst) | -5.8 |
This hypothetical data suggests that the formation of the (S)-alcohol is kinetically favored due to a lower activation energy barrier.
Influence of Stereochemistry on Reaction Pathways
The stereochemistry of this compound, being a chiral molecule, will profoundly influence the pathways of its subsequent reactions, especially when reacting with other chiral molecules or catalysts. nih.gov The presence of the stereocenter at the carbinol carbon means that reactions at or near this center can proceed with diastereoselectivity.
For example, in a subsequent substitution or elimination reaction, the stereochemical outcome will depend on the mechanism. An SN2 reaction would proceed with inversion of configuration at the stereocenter, while an SN1 reaction would likely lead to racemization. The steric hindrance and electronic effects of the ortho-bromo and para-methoxy substituents on the phenyl ring will also play a crucial role in directing the approach of reagents and influencing the stability of intermediates and transition states.
In enzymatic reactions, the specific three-dimensional shape of each enantiomer of this compound will determine how it fits into the active site of an enzyme. This can lead to high levels of enantioselectivity, where one enantiomer reacts much faster than the other. For instance, in a lipase-catalyzed acylation (a kinetic resolution), one enantiomer might be preferentially acylated, allowing for the separation of the two enantiomers. nih.govchimia.ch
Synthetic Utility of 1 2 Bromo 4 Methoxyphenyl Ethan 1 Ol As a Chemical Building Block
Precursor in the Synthesis of Diverse Arylethanone Derivatives
A fundamental application of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol is its role as a precursor to its corresponding ketone, 1-(2-bromo-4-methoxyphenyl)ethanone (B1278590). The oxidation of the secondary alcohol group to a carbonyl group is a crucial activation step that unlocks a broader range of synthetic possibilities. This transformation is typically achieved using a variety of standard oxidizing agents under controlled conditions.
The resulting arylethanone, 1-(2-bromo-4-methoxyphenyl)ethanone, is a key intermediate for creating a diverse array of substituted arylethanone derivatives. The presence of the bromine atom on the aromatic ring and the carbonyl group allows for sequential or one-pot modifications. For example, the bromine can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the ketone can undergo reactions such as aldol (B89426) condensations, reductions, or conversion to other functional groups. Research has shown that related bromo-methoxyphenyl ethanone (B97240) structures are used to synthesize a variety of complex derivatives. For instance, 2-bromo-1-(4-methoxyphenyl)ethanone is a common starting material for producing phenoxy-substituted ethanones, which are important motifs in lignin (B12514952) model studies. rsc.org
Table 1: Oxidation of Secondary Alcohols to Ketones
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (DCM) | Ketone |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Ketone |
| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | -78 °C to rt, DCM | Ketone |
This table represents common methods for the oxidation of secondary alcohols to ketones, a key transformation for activating this compound for further synthesis.
Intermediate in the Construction of Substituted Heterocyclic Systems (e.g., Thiazoles, Hydrazones)
Once converted to its ketone form, 1-(2-bromo-4-methoxyphenyl)ethanone becomes an excellent substrate for constructing various heterocyclic rings, which are core structures in many pharmaceutical agents.
Thiazole (B1198619) Synthesis: The most prominent method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide-containing compound like thiourea (B124793) or thioacetamide. nih.govyoutube.com In this context, 1-(2-bromo-4-methoxyphenyl)ethanone serves as the α-haloketone component. The reaction proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the bromine, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com This method allows for the synthesis of 2,4-disubstituted thiazoles, where the 2-bromo-4-methoxyphenyl moiety is installed at position 4 of the thiazole ring.
Hydrazone Synthesis: Hydrazones are another important class of compounds with significant biological activity. They are typically synthesized through the condensation reaction between a ketone and a hydrazine (B178648) derivative. nih.govnih.gov The ketone 1-(2-bromo-4-methoxyphenyl)ethanone can react with various substituted hydrazines (e.g., phenylhydrazine, thiosemicarbazide) to yield the corresponding hydrazones. researchgate.net These resulting hydrazone structures are not only valuable in their own right but can also serve as intermediates for synthesizing more complex heterocyclic systems, such as thiazole-substituted hydrazones. researchgate.net
Table 2: Heterocycle Synthesis from Arylethanone Precursors
| Starting Ketone | Reagent | Heterocyclic Product | Synthetic Method |
|---|---|---|---|
| 1-(2-Bromo-4-methoxyphenyl)ethanone | Thiourea | 2-Amino-4-(2-bromo-4-methoxyphenyl)thiazole | Hantzsch Synthesis nih.gov |
| 1-(2-Bromo-4-methoxyphenyl)ethanone | Hydrazine Hydrate | 1-(2-Bromo-4-methoxyphenyl)ethanone hydrazone | Condensation nih.gov |
Application in the Modular Assembly of Complex Organic Scaffolds
The term "modular assembly" refers to the synthesis of complex molecules from simpler, pre-functionalized building blocks. nih.govresearchgate.net this compound is an ideal candidate for such strategies due to its distinct functional handles that can be addressed selectively.
The aryl bromide functionality is particularly significant, as it provides a reactive site for a wide range of palladium-catalyzed cross-coupling reactions. This allows the 2-bromo-4-methoxyphenyl scaffold to be coupled with various other molecular fragments, such as boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling). The alcohol group can be protected during these transformations and deprotected later for further functionalization, or it can be oxidized to the ketone as previously discussed. This bifunctionality enables a stepwise, modular approach to building complex organic structures where different parts of the molecule can be introduced sequentially. This strategy is central to modern drug discovery and materials science, allowing for the rapid generation of molecular diversity from a common core structure. nih.gov
Contribution to Carbon Framework Construction in Organic Synthesis
Building upon its role in modular assembly, this compound makes a significant contribution to the construction of new carbon frameworks, primarily through the formation of carbon-carbon bonds. The aryl bromide is the key functional group for this purpose.
Palladium-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis for C-C bond formation. By using this compound (or its ketone derivative) as the electrophilic partner, chemists can introduce a variety of carbon-based substituents at the 2-position of the phenyl ring.
Examples of Carbon Framework Construction:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid introduces a new aryl or vinyl group, forming a biaryl or styrenyl system, respectively.
Heck Reaction: Coupling with an alkene introduces a new alkenyl substituent.
Sonogashira Coupling: Reaction with a terminal alkyne results in the formation of an arylethynyl framework.
These reactions are highly efficient and tolerant of a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. The ability to use this compound to forge new C-C bonds is fundamental to its utility in constructing the carbon skeletons of novel organic compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(2-Bromo-4-methoxyphenyl)ethanone |
| 2-Bromo-1-(4-methoxyphenyl)ethanone |
| Pyridinium chlorochromate (PCC) |
| Dess-Martin periodinane (DMP) |
| Thioacetamide |
| Thiourea |
| Phenylhydrazine |
| Thiosemicarbazide |
| 2-Amino-4-(2-bromo-4-methoxyphenyl)thiazole |
| 1-(2-Bromo-4-methoxyphenyl)ethanone hydrazone |
Future Research Directions for 1 2 Bromo 4 Methoxyphenyl Ethan 1 Ol
Development of Highly Efficient and Sustainable Synthetic Methodologies
Future research will undoubtedly focus on developing more efficient, sustainable, and enantioselective methods for the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol. Current approaches often rely on the reduction of the corresponding ketone, 2-bromo-1-(4-methoxyphenyl)ethanone. While effective, these methods can involve stoichiometric reagents and may lack the desired level of stereocontrol.
A significant area for advancement lies in the realm of asymmetric catalysis . The development of novel chiral catalysts for the enantioselective reduction of 2-bromo-1-(4-methoxyphenyl)ethanone is a primary objective. This includes the exploration of transition metal catalysts, such as those based on rhodium and ruthenium, which have shown considerable success in the asymmetric hydrogenation of various ketones. Furthermore, the use of more sustainable and cost-effective first-row transition metals like iron, cobalt, and nickel in asymmetric hydrogenation is a growing area of interest nih.gov.
Biocatalysis presents another highly promising and sustainable route. The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases, can offer exceptional enantioselectivity under mild reaction conditions. For instance, studies on the bioreduction of substituted acetophenones using microorganisms like Lactobacillus kefiri have demonstrated high conversions and enantiomeric excesses researchgate.net. Future work could involve screening a diverse range of microorganisms or engineering specific enzymes for the highly selective reduction of 2-bromo-1-(4-methoxyphenyl)ethanone. The use of plant-based enzymatic systems, such as those from carrot and celeriac roots, has also shown potential for the enantioselective reduction of bromo- and methoxy-acetophenones capes.gov.br.
The table below summarizes potential sustainable synthetic methodologies for future exploration.
| Methodology | Catalyst/Biocatalyst | Potential Advantages |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivity, low catalyst loading |
| Asymmetric Transfer Hydrogenation | Ruthenium(II)/TsDPEN complexes | Mild reaction conditions, operational simplicity soton.ac.uk |
| Biocatalytic Reduction | Whole cells (e.g., Lactobacillus kefiri, Rhodotorula glutinis) or isolated ketoreductases | High enantioselectivity, environmentally benign, mild conditions researchgate.netnih.gov |
| Oxazaborolidine-Catalyzed Reduction | In situ generated oxazaborolidine catalysts from chiral lactam alcohols | Practical and efficient for asymmetric borane reduction of prochiral ketones mdpi.com |
Exploration of Novel Catalytic Transformations for Derivatization
The bromine atom and the hydroxyl group on this compound are prime handles for a wide array of catalytic transformations, enabling the synthesis of a diverse library of derivatives. Future research should focus on exploring novel catalytic methods to functionalize this molecule.
Cross-coupling reactions at the C-Br bond are a key area for investigation. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds, respectively. This would allow for the synthesis of derivatives with modified electronic and steric properties.
The hydroxyl group can be a target for various catalytic reactions. Oxidation to the corresponding ketone can be achieved using environmentally friendly methods, such as aerobic oxidation catalyzed by palladium supported on graphitic carbon nitride researchgate.net. Furthermore, the development of catalytic methods for the esterification or etherification of the benzylic alcohol can lead to a range of functionalized products.
The table below highlights potential catalytic transformations for the derivatization of this compound.
| Reaction Type | Functional Group Targeted | Potential Reagents/Catalysts |
| Suzuki-Miyaura Coupling | C-Br | Arylboronic acids, Palladium catalyst |
| Heck Coupling | C-Br | Alkenes, Palladium catalyst |
| Buchwald-Hartwig Amination | C-Br | Amines, Palladium catalyst |
| Catalytic Oxidation | C-OH | O₂, Pd/g-C₃N₄ researchgate.net |
| Catalytic Esterification | C-OH | Carboxylic acids, Iron(III) complexes |
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for process optimization and the development of more efficient catalysts. The application of Process Analytical Technology (PAT) , which involves the use of in-situ spectroscopic techniques, will be instrumental in achieving this researchgate.netmt.com.
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This allows for the monitoring of reaction kinetics and the identification of transient species, which is essential for elucidating reaction pathways youtube.comyoutube.com. For instance, in-situ monitoring of the reduction of the precursor ketone would enable precise determination of the reaction endpoint and could help in understanding the role of the catalyst and reaction conditions on enantioselectivity. Mass spectrometry can also be a powerful tool for in-situ reaction monitoring and mechanistic studies of heterogeneous catalytic reactions nih.govacs.org.
The table below lists spectroscopic techniques and their potential applications in studying reactions involving this compound.
| Spectroscopic Technique | Information Gained | Potential Application |
| In-situ FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Monitoring the asymmetric reduction of 2-bromo-1-(4-methoxyphenyl)ethanone. |
| In-situ Raman Spectroscopy | Vibrational information of molecules, suitable for aqueous and non-polar solvents. | Studying the kinetics of catalytic derivatization reactions. |
| Mass Spectrometry | Identification of reaction intermediates and products. | Elucidating the mechanism of novel catalytic transformations. |
Integration with Continuous Flow Chemistry for Scalable Synthesis
The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly in the pharmaceutical industry. Future research should explore the integration of the synthesis and derivatization of this compound into continuous flow chemistry systems.
Microreactors and other continuous flow setups provide enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates researchgate.net. The synthesis of chiral alcohols, for instance, has been successfully demonstrated in continuous flow systems, often employing immobilized enzymes or catalysts researchgate.netnih.gov. The oxidation of benzyl alcohol has also been efficiently carried out in continuous flow microreactor systems tubitak.gov.trresearchgate.net.
A future goal would be to develop a multi-step continuous flow process that starts from readily available precursors, proceeds through the asymmetric synthesis of this compound, and culminates in its derivatization to a target molecule. This would represent a significant step towards a more sustainable and scalable production of valuable compounds derived from this chiral building block.
The table below outlines the potential benefits of integrating continuous flow chemistry.
| Feature of Flow Chemistry | Advantage | Relevance to this compound |
| Enhanced Heat and Mass Transfer | Improved reaction rates and selectivity. | Optimization of the asymmetric reduction step. |
| Precise Control of Reaction Parameters | High reproducibility and product quality. | Consistent production of the desired enantiomer. |
| Increased Safety | Small reaction volumes, ability to handle hazardous reagents. | Safe handling of reagents and intermediates in derivatization. |
| Scalability | "Numbering-up" of reactors for increased production. | Facilitates the transition from laboratory to industrial scale. |
Rational Design of Derivatives based on Computational Predictions
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. Future research on this compound should leverage these tools for the rational design of novel derivatives with desired biological activities or material properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives with their biological activity, providing insights for the design of more potent compounds researchgate.netufv.brnih.gov. For example, if derivatives of this compound are found to have inhibitory activity against a particular enzyme, QSAR models can be developed to guide the synthesis of analogues with improved efficacy. The introduction of a bromine atom into a molecular structure is a known strategy in drug design, as it can influence properties like binding affinity and metabolic stability ump.edu.pl.
Structure-based drug design (SBDD) can be utilized if the three-dimensional structure of a biological target is known. Molecular docking simulations can predict the binding modes of derivatives within the active site of a protein, such as a kinase, allowing for the design of compounds with enhanced interactions and selectivity nih.govmdpi.comnih.govpreprints.orgnih.gov. The unique substitution pattern of this compound provides a scaffold that can be computationally elaborated to explore interactions with various biological targets.
The table below details computational approaches for the rational design of derivatives.
| Computational Method | Application | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predict the activity of unsynthesized derivatives and guide lead optimization. |
| Pharmacophore Modeling | Identify essential features for biological activity. | Design novel scaffolds with similar activity profiles. |
| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Design derivatives with improved binding to a specific biological target. |
| Molecular Dynamics Simulations | Simulate the dynamic behavior of a ligand-receptor complex. | Assess the stability of binding and understand the role of conformational changes. |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile chiral building block for the creation of innovative molecules with significant applications in medicine and materials science.
Q & A
Q. What are the implications of its stability profile for long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
